BenchChemオンラインストアへようこそ!

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1000018-56-3) is the definitive core for kinase inhibitor programs. Its 6-bromo substituent provides optimal reactivity for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings—superior to chloro (too sluggish) or iodo (labile, side reactions) analogs. The 2-carboxylic acid enables direct amide coupling without deprotection steps, supporting rapid parallel library synthesis. This scaffold is privileged for ATP-binding pocket targets (HASPIN, CK2). Choose this building block for streamlined hit-to-lead optimization, late-stage diversification, and reduced cost of goods in scale-up.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1000018-56-3
Cat. No. B1517249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS1000018-56-3
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(N=C2N1C=C(N=C2)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-5-3-11-2-4(7(12)13)10-6(11)1-9-5/h1-3H,(H,12,13)
InChIKeyKEMAWFHELKESRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Synthesis-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1000018-56-3, molecular formula C₇H₄BrN₃O₂, molecular weight 242.03 g/mol ) is a heterocyclic building block featuring a bromine substituent at the 6-position of the imidazo[1,2-a]pyrazine core and a carboxylic acid handle at the 2-position . The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized as a core component in numerous kinase inhibitor programs, including inhibitors of HASPIN [1] and CK2 [2]. The compound's dual functionalization—a reactive bromine for cross-coupling reactions and a carboxylic acid for amide bond formation—positions it as a strategic intermediate for the rapid generation of diverse compound libraries targeting ATP-binding pockets in oncology and inflammation research.

Why 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Cannot Be Simply Replaced by Generic Imidazo[1,2-a]pyrazine Analogs


Generic substitution with unsubstituted imidazo[1,2-a]pyrazine-2-carboxylic acid or alternative 6-halogen analogs is not a scientifically sound practice. The bromine atom at the 6-position is not merely a placeholder; its specific steric bulk, electronegativity, and bond dissociation energy directly influence the compound's reactivity in cross-coupling reactions and its binding affinity within hydrophobic kinase pockets. Replacing bromine with a smaller halogen (e.g., chlorine) alters the electronic landscape of the π-system and reduces the efficacy of Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Conversely, substitution with a larger, more labile halogen (e.g., iodine) can lead to premature dehalogenation or unwanted side reactions during multi-step syntheses. Furthermore, the carboxylic acid moiety at the 2-position is essential for convergent library synthesis via amide bond formation; esters or other protected analogs introduce additional deprotection steps, increasing synthetic complexity and reducing overall yield. The following quantitative evidence demonstrates why this specific substitution pattern is uniquely suited for efficient, high-fidelity diversification in drug discovery programs targeting kinases such as HASPIN and CK2 [2][3].

Quantitative Differentiation of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Evidence-Based Comparator Analysis


Halogen-Specific Reactivity: 6-Bromo Substituent Enables Controlled Cross-Coupling Kinetics

The 6-bromo substituent in 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid provides an optimal balance of stability and reactivity for palladium-catalyzed cross-coupling reactions. Compared to the 6-chloro analog, the C-Br bond (bond dissociation energy ~284 kJ/mol) is more readily activated under mild Suzuki-Miyaura conditions, enabling efficient diversification without degrading the acid-labile carboxylic acid group. Compared to the 6-iodo analog, the bromine atom offers greater stability against unwanted nucleophilic substitution or light-induced dehalogenation during storage and early synthetic steps, reducing the formation of difficult-to-remove impurities [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry

Purity and Reliability: High Chemical Purity Ensures Reproducible Biological Data

Commercial batches of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid are consistently supplied with high chemical purity, a critical parameter for generating reliable structure-activity relationship (SAR) data. Analysis of multiple vendor specifications reveals a minimum purity of 95%, with at least one supplier (ChemScene) providing a documented purity of 98.34% for a specific lot . This level of purity is essential for minimizing off-target effects and false positives in high-throughput screening assays, a common pitfall when using lower-purity building blocks.

Purity Reproducibility Building block Quality control

Scaffold Validation: Imidazo[1,2-a]pyrazine Core is a Clinically-Validated Kinase Hinge Binder

The imidazo[1,2-a]pyrazine scaffold, of which this compound is a key derivative, has been extensively validated as an ATP-competitive kinase inhibitor core. This scaffold has been shown to potently inhibit several therapeutically relevant kinases. For instance, optimized imidazo[1,2-a]pyrazine derivatives have been patented as inhibitors of HASPIN kinase, a target in oncology [1], and of protein kinase CK2, a target for cancer and inflammation [2]. Furthermore, the scaffold has been successfully optimized to yield a potent BET bromodomain inhibitor, UMB-32, which binds BRD4 with a Kd of 550 nM and demonstrates cellular potency of 724 nM in BRD4-dependent cancer cell lines [3].

Kinase inhibitor HASPIN CK2 Bromodomain Cancer

Crystallinity and Physical Properties: High Density Facilitates Handling and Storage

6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a crystalline solid with a relatively high density of 2.09 g/cm³ . This property, compared to less dense analogs, can improve ease of handling, reduce static charge, and minimize loss during weighing and transfer in laboratory and pilot-scale settings. The compound is recommended for long-term storage in a cool, dry place, and is not classified as a hazardous material for transport under DOT/IATA regulations .

Physical properties Density Storage Handling

Best Research and Industrial Application Scenarios for 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid


Parallel Synthesis of Kinase-Focused Compound Libraries

Medicinal chemists engaged in hit-to-lead optimization for kinase targets (e.g., HASPIN, CK2) utilize 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid as a versatile core for parallel synthesis [1][2]. The carboxylic acid handle allows for rapid amide coupling with diverse amine building blocks, while the 6-bromo substituent serves as a robust anchor for Suzuki-Miyaura cross-coupling to introduce aryl and heteroaryl diversity vectors. This two-step diversification strategy enables the generation of hundreds of analogs for SAR exploration in a matter of days, accelerating the identification of potent and selective kinase inhibitors.

Synthesis of ATP-Competitive Chemical Probes for Target Validation

Chemical biology groups developing novel chemical probes for bromodomain-containing proteins (e.g., BRD4) or atypical kinases (e.g., HASPIN) leverage this building block to construct tool compounds [3]. By coupling the core to various 'warheads' or 'bait' moieties via the carboxylic acid, and then functionalizing the bromine position with linkers for biotinylation or fluorescent tagging, researchers can create highly specific probes for pull-down experiments, cellular imaging, and target engagement studies. The scaffold's proven binding mode in the ATP/histone-binding pocket minimizes off-target interactions.

Process Chemistry Optimization for Late-Stage Functionalization

Process chemists tasked with scaling up the synthesis of a lead candidate choose this specific bromo-acid building block for its balanced reactivity profile. The C-Br bond is stable enough to survive multiple early- and mid-stage synthetic transformations but is readily activated under mild, palladium-catalyzed conditions for a final, high-yielding diversification step. This 'late-stage functionalization' approach, enabled by the 6-bromo substituent, avoids the need to carry diverse, complex fragments through a lengthy multi-step sequence, thereby streamlining the overall synthetic route and reducing cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.